PD173212 is a chemical compound recognized for its role as a potent blocker of N-type voltage-gated calcium channels. It is primarily utilized in research settings to investigate the physiological and pharmacological roles of calcium channels in various biological processes. The compound is classified as a small molecule and has garnered attention due to its selective inhibition of specific calcium channel subtypes, making it a valuable tool in neuropharmacology and related fields.
PD173212 was initially developed and characterized in the context of studies exploring voltage-gated calcium channels. It is commercially available from various biochemical suppliers, including Bertin Bioreagent and Tocris Bioscience, which provide detailed specifications and applications for research purposes .
PD173212 falls under the category of calcium channel blockers, specifically targeting N-type voltage-gated calcium channels. Its chemical classification can be further defined as a synthetic organic compound with a specific structure that allows for its selective action on these ion channels.
The synthesis of PD173212 involves several steps that typically include the formation of key intermediates followed by functionalization to achieve the desired molecular structure. The methods employed often utilize standard organic synthesis techniques such as:
PD173212 has a defined molecular structure characterized by its specific arrangement of atoms that facilitates its interaction with calcium channels. The structural formula is represented as follows:
The three-dimensional conformation of PD173212 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and potential binding sites on calcium channels.
PD173212 participates in various chemical reactions primarily related to its interaction with biological targets. Notably, it acts by binding to the N-type voltage-gated calcium channels, inhibiting their activity and thus affecting calcium ion influx into cells.
The inhibition mechanism involves competitive binding at the channel's pore region, where PD173212 stabilizes an inactive conformation of the channel. This action can be quantitatively assessed through electrophysiological techniques, measuring changes in ionic currents in response to the compound's presence .
The mechanism by which PD173212 exerts its effects involves several key steps:
Studies have demonstrated that PD173212 has an IC50 value of approximately 36 nM for N-type calcium channels, indicating its potency in blocking these channels . The selective nature of this compound allows researchers to delineate the roles of N-type channels from other types during experimental investigations.
Relevant data regarding these properties can be crucial for researchers when considering experimental setups involving PD173212.
PD173212 has several scientific uses, particularly in the fields of pharmacology and neuroscience:
N-type voltage-gated calcium channels (CaV2.2) are pore-forming transmembrane proteins localized predominantly at presynaptic terminals in the dorsal horn of the spinal cord. These channels convert action potentials into calcium influx, triggering vesicular fusion and release of pronociceptive neurotransmitters (e.g., glutamate, substance P, CGRP). Genetic ablation studies demonstrate that CaV2.2-knockout mice exhibit significantly reduced pain responses, confirming their non-redundant role in nociceptive transmission [3] [9]. Pathological pain states (neuropathic, inflammatory) involve upregulated CaV2.2 expression and alternative splicing events—notably the exon 37a variant enriched in nociceptors, which enhances channel activity and G-protein sensitivity [7] [9]. This subtype specificity positions CaV2.2 as a high-value target for analgesic development.
Early CaV2.2 blockers were peptide toxins (e.g., ω-conotoxin MVIIA/ziconotide), which require intrathecal administration due to poor blood-brain barrier penetration. The discovery of PD173212 (1999) marked a breakthrough as the first potent small-molecule CaV2.2 antagonist. Developed through systematic optimization of N-methyl-N-aralkyl-peptidylamines, it exhibited nanomolar potency (IC₅₀ = 36 nM) and >100-fold selectivity over L-type channels [1] [10]. This provided a critical pharmacological tool for dissecting CaV2.2 function without the liabilities of peptide toxins. Subsequent efforts aimed to improve bioavailability and state-dependence (e.g., C2230), though PD173212 remains a reference compound for mechanistic studies [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7